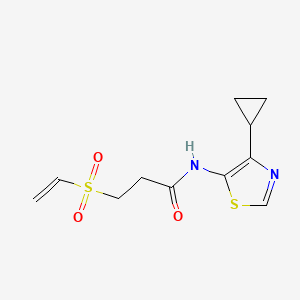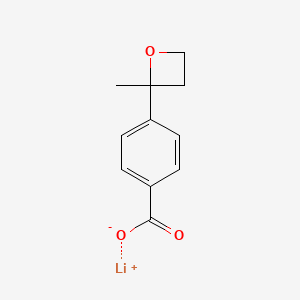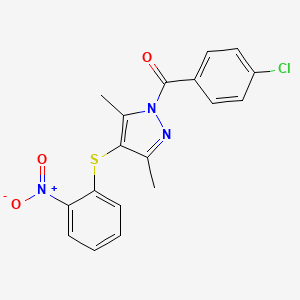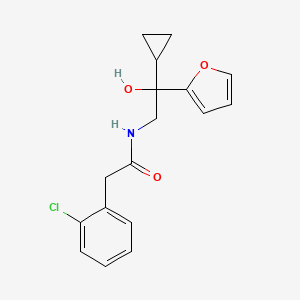![molecular formula C9H9NO2 B2624489 6,7-Dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid CAS No. 953428-98-3](/img/structure/B2624489.png)
6,7-Dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dihydro-5H-cyclopenta[b]pyridine, also known as 2,3-Cyclopentenopyridine, Pyrindan, and 5H-1-Pyrindene, is a chemical compound with the molecular formula C8H9N . It is a structural fragment of alkaloids and exhibits a wide spectrum of biological activity .
Synthesis Analysis
The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives can be achieved through the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . Another method involves the direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues using Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant .Molecular Structure Analysis
The molecular structure of 6,7-Dihydro-5H-cyclopenta[b]pyridine can be viewed in 3D using Java or Javascript . The IUPAC Standard InChIKey for this compound is KRNSYSYRLQDHDK-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives include the Knoevenagel condensation with aldehydes, the Stork alkylation with enamine, and intramolecular cyclotransamination . The addition of alkylating agents to the reaction mixture leads to the production of thioesters .Physical And Chemical Properties Analysis
The molecular weight of 6,7-Dihydro-5H-cyclopenta[b]pyridine is 119.1638 . More detailed physical and chemical properties were not found in the search results.作用機序
The exact mechanism of action of 6,7-Dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid is not fully understood, but it is believed to interact with GABA receptors in the brain, leading to a decrease in neuronal excitability. It may also exhibit anti-inflammatory effects through the inhibition of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to exhibit a variety of biochemical and physiological effects, including the ability to modulate GABA receptor activity, decrease neuronal excitability, and exhibit anti-inflammatory effects. It has also been found to exhibit activity against certain types of cancer cells, making it a promising compound for further research in the field of oncology.
実験室実験の利点と制限
One of the main advantages of 6,7-Dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid is its potential use as a ligand for GABA receptors, which are involved in a variety of physiological processes in the brain. It also exhibits anti-inflammatory effects, making it a promising compound for further research in the field of immunology. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several potential future directions for research on 6,7-Dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid, including its use as a potential treatment for neurological disorders such as epilepsy and anxiety disorders. It may also have potential applications in the field of oncology, as it has been found to exhibit activity against certain types of cancer cells. Further research is needed to fully understand its mechanism of action and potential applications in medicine.
合成法
The synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid can be achieved through a variety of methods, including the use of palladium-catalyzed cross-coupling reactions and cycloaddition reactions. One of the most commonly used methods involves the reaction of 2-ethynylpyridine with cyclopentadiene in the presence of a catalyst such as platinum or palladium.
科学的研究の応用
6,7-Dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid has been studied for its potential use in a variety of scientific research applications, including its role as a ligand for GABA receptors and its potential use as an anti-inflammatory agent. It has also been found to exhibit activity against certain types of cancer cells, making it a promising compound for further research in the field of oncology.
Safety and Hazards
特性
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)7-4-5-10-8-3-1-2-6(7)8/h4-5H,1-3H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEJHLKKHXGPAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN=C2C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-phenylethanesulfonamide](/img/structure/B2624408.png)
![N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2624409.png)
![7-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2624410.png)




![N1-allyl-N2-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2624420.png)




![6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)methyl]pyridine-3-carboxylic acid](/img/structure/B2624427.png)
